Butyl(ethenyl)diphenylstannane
Description
Historical Perspectives and Evolution of Organostannane Research
The journey of organotin chemistry began in the mid-19th century. A pivotal moment in its history was the development of the Stille reaction in the 1970s by John K. Stille, a palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming carbon-carbon bonds. ikm.org.mymdpi.com This reaction, which often utilizes organostannanes, is celebrated for its mild reaction conditions and tolerance of a wide array of functional groups. mdpi.com
The evolution of organostannane research has also been marked by the synthesis of various types of these compounds, including those with mixed organic groups attached to the tin atom. These mixed organostannanes have proven to be particularly valuable in fine-tuning the reactivity and selectivity of chemical transformations.
General Significance of Mixed Alkyl-Aryl-Vinyl Organostannanes in Contemporary Organic Synthesis
Mixed alkyl-aryl-vinyl organostannanes are a class of organotin compounds that possess three distinct types of organic substituents—an alkyl group, an aryl group, and a vinyl group—covalently bonded to a central tin atom. This unique combination of substituents imparts a differential reactivity to the carbon-tin bonds, a feature that is highly advantageous in modern organic synthesis, particularly in cross-coupling reactions.
The significance of these mixed stannanes lies in their ability to selectively transfer one organic group over others in reactions like the Stille coupling. wikipedia.org The general order of preferential transfer for organic groups from the tin atom is alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) >> alkyl. This hierarchy allows for the butyl group in Butyl(ethenyl)diphenylstannane to act as a "dummy" ligand, remaining attached to the tin while the vinyl or phenyl group is transferred to the target molecule. This selectivity is crucial for minimizing side reactions and maximizing the yield of the desired product. wikipedia.org
The Stille reaction itself is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision. ikm.org.mymdpi.com The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Scope and Research Focus on this compound within Organometallic Chemistry
While the broader class of mixed organostannanes has been extensively studied, specific research focusing solely on this compound is not widely documented in publicly available literature. However, its structure suggests its primary role as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, for the introduction of a vinyl or phenyl group into a molecule.
The research focus for a compound like this compound would likely revolve around its application in the synthesis of complex organic molecules, including natural products and materials with specific electronic or optical properties. Investigations would probably explore its reactivity with various organic halides and triflates, the optimization of reaction conditions to control which organic group is transferred, and the development of more efficient and environmentally benign catalytic systems.
Table of Compound Properties
| Property | Value |
| Chemical Formula | C₁₈H₂₂Sn |
| Molecular Weight | 357.07 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Solubility | Generally soluble in organic solvents like THF, toluene, and DMF |
| Stability | Stable under inert atmosphere; may be sensitive to air and moisture |
Structure
2D Structure
Properties
CAS No. |
38233-72-6 |
|---|---|
Molecular Formula |
C18H22Sn |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
butyl-ethenyl-diphenylstannane |
InChI |
InChI=1S/2C6H5.C4H9.C2H3.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;1-2;/h2*1-5H;1,3-4H2,2H3;1H,2H2; |
InChI Key |
RKMREQGCSKQGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Ethenyl Diphenylstannane and Analogues
Strategies for Carbon-Tin Bond Formation in Mixed Organostannanes
The creation of the C-Sn bond is a fundamental step in organotin chemistry. sigmaaldrich.com For mixed organostannanes, this process must be stepwise to ensure the desired combination of ligands is achieved.
The most prevalent methods for forming C-Sn bonds involve the reaction of a tin halide with a highly nucleophilic organometallic reagent, such as a Grignard reagent or an organolithium compound. wikipedia.orggelest.commasterorganicchemistry.com These reactions are versatile and widely used in both laboratory and industrial settings. lupinepublishers.comthinkindiaquarterly.org
The synthesis typically begins with tin tetrachloride (SnCl₄) and proceeds through sequential substitution. For a compound like Butyl(ethenyl)diphenylstannane, the process could involve:
Initial Alkylation/Arylation: Tin tetrachloride is reacted with a stoichiometric amount of an organomagnesium (Grignard) or organolithium reagent to produce an organotin halide. gelest.comnih.gov For example, reacting SnCl₄ with two equivalents of phenylmagnesium bromide would yield diphenyldichlorostannane.
SnCl₄ + 2 PhMgBr → Ph₂SnCl₂ + 2 MgClBr
Stepwise Substitution: The resulting organotin halide (e.g., Ph₂SnCl₂) is then treated with different organometallic reagents to add the remaining groups. The butyl group could be introduced using butyllithium, followed by the ethenyl group using vinylmagnesium bromide.
Organolithium reagents are particularly effective due to their high reactivity. wikipedia.org Transmetalation, where a lithium reagent is generated from another organometallic compound (like an organostannane), is also a viable, though less direct, route. organicchemistrydata.orgacs.org
A common challenge in these syntheses is controlling the degree of substitution. When reacting SnCl₄ with a Grignard reagent, it can be difficult to stop the reaction at a partially substituted stage, often leading to the fully substituted tetraorganotin (R₄Sn). lupinepublishers.com A subsequent redistribution reaction, known as the Kocheshkov comproportionation, can then be employed. This involves reacting the tetraorganotin compound with tin tetrachloride in specific ratios to obtain the desired mixed organotin halides. wikipedia.org
Table 1: Key Reactions in Alkylation/Arylation Routes
| Reaction Type | General Equation | Reagents | Notes |
|---|---|---|---|
| Grignard Reaction | R(4-n)SnXn + n R'MgX → R(4-n)SnR'n + n MgX₂ | Grignard Reagents (R'MgX), Tin Halides | A classic and versatile method for forming C-Sn bonds. wikipedia.orggelest.com |
| Organolithium Reaction | R(4-n)SnXn + n R'Li → R(4-n)SnR'n + n LiX | Organolithium Compounds (R'Li), Tin Halides | Often more reactive than Grignard reagents. wikipedia.org |
Direct insertion methods involve the reaction of metallic tin with an organic halide. lupinepublishers.com While conceptually simple, these reactions are often challenging and require specific conditions or catalysts to be effective. wikipedia.org
The most commercially successful example of this "Direct Synthesis" is the production of dimethyltin dichloride from methyl chloride and tin metal in the presence of a catalyst. lupinepublishers.comlupinepublishers.com
2 CH₃Cl + Sn → (CH₃)₂SnCl₂
For more complex organostannanes, this method is less practical due to lower reactivity and the formation of product mixtures. Catalysts, often Lewis acids, can play a crucial role by activating the tin surface or the organic halide. lupinepublishers.comrjpbcs.com Some organotin compounds themselves act as Lewis acid catalysts in other organic reactions, such as the formation of urethanes, which involves the coordination of the tin center. lupinepublishers.comnih.gov Other approaches involve the insertion of reactive species into existing tin-element bonds, but these are less common for the synthesis of simple tetraorganostannanes. researchgate.netnih.gov
Ethenyl Group Introduction in Organostannanes
The introduction of a vinyl (ethenyl) group is a critical step in synthesizing compounds like this compound. The most atom-economical and widely studied method for this transformation is the hydrostannylation of an alkyne. qub.ac.uk
Hydrostannylation is the addition of a tin hydride (Sn-H) bond across a carbon-carbon multiple bond, typically an alkyne's triple bond, to form a vinylstannane. researchgate.net The reaction involves an organotin hydride, such as tributyltin hydride or triphenyltin hydride, reacting with an alkyne like acetylene.
R₃SnH + HC≡CH → R₃SnCH=CH₂
This process can be initiated by radicals, but these reactions often provide limited control over stereochemistry and regiochemistry. qub.ac.uk Consequently, transition metal catalysis is the preferred method for achieving high selectivity. qub.ac.ukresearchgate.net Palladium complexes, particularly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are classic catalysts that promote the clean and high-yield formation of vinylstannanes. semanticscholar.org More recently, other metals like platinum, rhodium, and ruthenium have also been employed. researchgate.netqub.ac.uk
Table 2: Catalytic Systems for the Hydrostannylation of Alkynes
| Catalyst System | Typical Alkyne | Selectivity Outcome | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Terminal Alkynes | High yield, primarily syn-addition leading to (E)-isomer. | semanticscholar.org |
| PtCl₂/XPhos | Terminal Alkynes | Excellent selectivity for the linear (E)-vinyl stannane. | qub.ac.uk |
| Copper/Manganese Complexes | Aliphatic Alkynes | Good selectivity for the β-(E)-vinyl stannane. | qub.ac.uk |
Controlling the stereochemistry of the newly formed double bond is crucial. Transition metal-catalyzed hydrostannylation of terminal alkynes is highly stereoselective, typically proceeding via a syn-addition mechanism. semanticscholar.org This means the tin and hydrogen atoms add to the same face of the alkyne, resulting predominantly in the formation of the (E)-isomer of the vinylstannane. researchgate.netqub.ac.uk
The choice of catalyst and ligands can significantly influence this outcome. For instance, while monodentate phosphine (B1218219) ligands on a platinum catalyst favor the (E)-isomer, the use of bidentate phosphine ligands can dramatically shift the selectivity to favor the formation of the (Z)-alkene, suggesting divergent reaction mechanisms. qub.ac.uk Other stereospecific methods exist, such as the reaction of tributyltin chloride with pre-formed (E)- or (Z)-vinylsilanes, which proceeds with retention of the original configuration. acs.org
Control of Ligand Stereochemistry and Regioselectivity in Synthesis
The synthesis of a specific mixed organostannane requires precise control over not only which groups are added but also their spatial arrangement and point of attachment.
Regioselectivity is the preference for bond formation at one position over another. wikipedia.org This becomes critical during the hydrostannylation of an unsymmetrical alkyne, where the tin hydride can add in two different ways, leading to two different constitutional isomers (regioisomers). youtube.com
For a terminal alkyne (RC≡CH), the addition of R'₃SnH can produce either:
The α-vinylstannane , with the tin group attached to the internal carbon.
The β-vinylstannane , with the tin group attached to the terminal carbon.
Palladium-catalyzed reactions typically yield the β-(E)-vinyl stannane with high regioselectivity. qub.ac.uk However, other catalytic systems have been developed to favor the α-isomer. For example, copper-catalyzed hydrostannylation has been shown to produce branched α-alkenylstannanes with excellent selectivity, irrespective of the alkyne's steric or electronic properties. rsc.org The choice of catalyst is therefore the primary tool for directing the regiochemical outcome of the ethenyl group introduction. qub.ac.uk
Purification and Isolation Techniques for Organostannane Synthesis Products
The purification and isolation of organostannane compounds, such as this compound, from reaction mixtures represent a critical step in their synthesis. The primary challenge lies in the removal of unreacted starting materials, catalysts, and, most significantly, structurally similar organotin byproducts. sdlookchem.comresearchgate.net The presence of these impurities, even at trace levels, can be problematic for subsequent applications. sdlookchem.com Consequently, a variety of techniques have been developed and optimized to achieve high purity of the desired organostannane products. These methods range from classical techniques like distillation and crystallization to more advanced chromatographic and chemical treatment procedures. cdc.govacs.orggoogle.comlibretexts.org
The choice of purification method depends on several factors, including the physical properties of the target compound (e.g., volatility, thermal stability, crystallinity), the nature of the impurities, and the desired final purity. A multi-step purification strategy is often necessary to effectively isolate the target organostannane. cdc.gov
Chromatographic Methods
Chromatography is one of the most powerful and widely used techniques for the purification of organostannane compounds due to its high resolving power. cdc.govacs.org Both liquid and gas chromatography are employed, often in conjunction with various detection methods.
Column Chromatography: Flash column chromatography using silica gel is a standard and effective method for purifying organostannanes from non-polar byproducts. sdlookchem.comorgsyn.org However, the separation of the desired product from organotin impurities can be challenging due to their similar polarities. To enhance separation efficiency, the silica gel stationary phase can be modified with inorganic reagents.
Potassium Carbonate/Silica Gel: A stationary phase consisting of 10% w/w anhydrous potassium carbonate (K₂CO₃) and silica has been shown to be highly effective in removing a wide range of organotin impurities, including tetraorganotins. sdlookchem.com This method can reduce tin contaminants from stoichiometric levels to less than 15 ppm. The K₂CO₃-silica mixture is stable, can be stored for months, and is applied directly to the concentrated product mixture without prior aqueous workup. sdlookchem.com
Potassium Fluoride/Silica Gel: Another common technique involves elution over a stationary phase made of 10% finely ground potassium fluoride (KF) and 90% silica (w/w). sdlookchem.com This method effectively removes organotin impurities by converting them into insoluble polymeric tin fluorides that remain on the column. researchgate.net It can reduce organotin contaminants to below 30 ppm. A practical issue with the KF/silica method is the hygroscopic nature of the salt, which can lead to a loss of fluidity and reduced separation efficiency over time. sdlookchem.com
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for the analysis and purification of organostannanes, offering the significant advantage that no derivatization step is required prior to analysis. cdc.gov Reversed-phase HPLC, often coupled with detectors like inductively coupled plasma mass spectrometry (ICP-MS), provides high sensitivity and allows for the speciation of different organotin compounds. nih.gov A study on the separation of 11 different organotin compounds utilized a C18 column with a ternary gradient mobile phase, achieving detection limits in the range of 0.14 to 0.57 µg Sn/L.
| Technique | Stationary Phase / Column | Mobile Phase / Eluent | Key Features & Findings | Reference |
|---|---|---|---|---|
| Column Chromatography | 10% w/w anhydrous K₂CO₃ and SiO₂ | Organic Solvents (e.g., Hexane/Ethyl Acetate) | Reduces organotin impurities to <15 ppm; stable and does not require pre-treatment of the product mixture. | sdlookchem.com |
| Column Chromatography | 10% w/w KF and SiO₂ | Organic Solvents | Reduces organotin impurities to <30 ppm; potential issues with moisture absorption by KF. | sdlookchem.com |
| HPLC-ICP-MS | C18 Column | Ternary gradient with ACN:MeOH and 0.17% α-tropolone in aqueous eluent. | Allows for speciation of 11 organotin compounds with detection limits of 0.14-0.57 µg Sn/L. No derivatization needed. | |
| GC-MS/MS | Varies (e.g., 5 phase GC column) | Helium carrier gas | Requires derivatization (e.g., with NaBEt₄). Provides high sensitivity for trace analysis. | agilent.com |
Gas Chromatography (GC): Gas chromatography is another high-resolution technique used for separating organotin compounds. cdc.gov However, a significant drawback is that most organostannanes are not volatile enough for direct analysis and must first be converted into more volatile derivatives. cdc.govchromatographytoday.com This derivatization step can be complex and time-consuming. chromatographytoday.com Despite this, GC coupled with mass spectrometry (GC-MS) or a flame photometric detector is a powerful method for quantitative analysis of trace organotin compounds. agilent.comcdnsciencepub.com
Chemical Treatment and Extraction
Chemical treatment methods are often employed as a preliminary purification step to transform organotin byproducts into forms that are easier to remove through extraction or filtration.
Fluoride-Based Precipitation: A widely used and effective method involves treating the crude reaction mixture with an aqueous solution of potassium fluoride (KF). sdlookchem.comresearchgate.net This procedure causes the precipitation of highly insoluble and polymeric trialkyltin fluorides (R₃SnF), which can then be easily removed by filtration. This technique is particularly useful for removing tin byproducts from Stille coupling reactions. researchgate.net
Acid-Base Extraction: The basicity of certain organotin byproducts, such as organotin oxides and hydroxides, allows for their removal via acid-base extraction. Treating the crude product dissolved in an organic solvent with an acidic aqueous solution can convert these impurities into water-soluble salts, which are then partitioned into the aqueous phase and removed. google.com For example, mineral acids like hydrochloric acid or organic acids such as oxalic acid can be used to form these water-soluble tin salts. google.com
Liquid-Liquid Extraction: This technique can be used to separate organotin compounds based on their differential solubilities in immiscible solvents. A specific process utilizes methyl alcohol to selectively extract trihydrocarbontin compounds (R₃SnX) from tetrahydrocarbontins (R₄Sn), as the latter are essentially insoluble in methanol. google.com
| Method | Reagent(s) | Mechanism | Advantages | Reference |
|---|---|---|---|---|
| Fluoride Precipitation | Saturated aqueous Potassium Fluoride (KF) | Forms insoluble polymeric tin fluorides (e.g., R₃SnF) from tin byproducts. | Simple filtration to remove precipitated impurities; highly effective for Stille reaction byproducts. | sdlookchem.comresearchgate.net |
| Acid Extraction | Mineral acids (HCl) or organic acids (oxalic acid) | Converts organotin impurities into water-soluble salts that can be removed with an aqueous wash. | Effective for removing basic tin compounds like oxides and hydroxides. | google.com |
| Solvent Extraction | Methyl Alcohol | Separates trihydrocarbontins (soluble) from tetrahydrocarbontins (insoluble). | Allows for separation based on differential solubility without chemical reaction. | google.com |
| Iodine Treatment | DBU and Iodine (I₂) | Converts tin impurities into forms that can be removed by silica gel elution followed by column chromatography. | An alternative pre-treatment before chromatography. | sdlookchem.com |
Distillation and Crystallization
For organostannane products that are thermally stable and sufficiently volatile, distillation can be an effective purification method, particularly on an industrial scale. google.comgoogle.com Fractional distillation under reduced pressure is often used to separate the desired product from less volatile byproducts or starting materials. google.com
Crystallization is a classic purification technique for solid organostannane compounds. libretexts.org This method involves dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly. The target compound crystallizes out in a purer form, while impurities remain dissolved in the mother liquor. libretexts.org While potentially simple and scalable, finding a suitable solvent system that provides good recovery of the purified product can be challenging. Recrystallization is sometimes used as a final polishing step after other methods like chromatography. google.com
Chemical Reactivity and Mechanistic Investigations of Butyl Ethenyl Diphenylstannane
Role in Transition-Metal-Catalyzed Cross-Coupling Reactions
The primary application of vinylstannanes like Butyl(ethenyl)diphenylstannane is in palladium-catalyzed cross-coupling, commonly known as the Stille reaction. wikipedia.org This reaction is a powerful method for creating C-C bonds between sp²-hybridized carbon atoms. libretexts.orgresearchgate.net Organostannanes are valued for their stability towards air and moisture, and they are compatible with a wide array of functional groups, often eliminating the need for protecting groups. wikipedia.orgresearchgate.net
The Stille reaction involves the coupling of an organostannane with an organic electrophile, such as a halide (Cl, Br, I) or a pseudohalide (e.g., triflate, OTf), in the presence of a palladium catalyst. wikipedia.orglibretexts.org Vinyl halides are common coupling partners for vinylstannanes. wikipedia.org The stereochemistry of the vinyl group is typically retained throughout the reaction process. wikipedia.orgorganic-chemistry.org
The catalytic cycle of the Stille reaction is understood to proceed through three fundamental steps: wikipedia.orglibretexts.orgyoutube.com
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. An organic electrophile (R¹-X) undergoes oxidative addition to the palladium center, forming a 16-electron Pd(II) intermediate. wikipedia.orglibretexts.org This step involves the insertion of the palladium into the R¹-X bond. youtube.com The initial product is typically a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer, especially when bulky phosphine (B1218219) ligands are used. wikipedia.org
Transmetallation : This is often the rate-determining step of the cycle. acs.org The organostannane reagent (in this case, this compound) exchanges its vinyl group with the halide or pseudohalide on the Pd(II) complex. wikipedia.orgacs.org The most common mechanism is associative, where the double bond of the vinyl group coordinates to the palladium, forming a transient, pentavalent 18-electron species before another ligand detaches. wikipedia.orglibretexts.org This step results in a new Pd(II) intermediate where both organic partners (R¹ and the vinyl group) are bound to the palladium center. wikipedia.org
Reductive Elimination : In the final step, the two organic groups on the palladium complex are coupled, forming the desired product (R¹-vinyl). wikipedia.orglibretexts.org This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center. libretexts.org The stereochemistry of the coupling partners is retained during this step. youtube.com
Figure 1: General Catalytic Cycle of the Stille Reaction. wikipedia.org
The choice of ligand bound to the palladium catalyst has a profound impact on the reaction's efficiency. researchgate.net Generally, sterically hindered and electron-rich ligands tend to accelerate the coupling process. harvard.edu
Phosphine Ligands : Triphenylphosphine (PPh₃) is a common ligand, but its strong coordination to palladium can sometimes inhibit the reaction.
Arsine Ligands : Softer ligands, such as triphenylarsine (B46628) (AsPh₃), have been shown to be more effective in certain cases. acs.orgcore.ac.uk The enhanced efficiency is attributed to the easier dissociation of AsPh₃ from the Pd(II) complex compared to PPh₃. This dissociation generates the reactive species necessary for the transmetalation step to proceed. acs.org
Other Ligands : The use of specialized phosphine ligands, such as trifurylphosphine (TFP) or bulky alkyldiaminophosphanes, can also accelerate the rate-determining transmetalation step and expand the scope of the reaction. core.ac.uknih.gov
| Ligand | Observation | Implication on Mechanism |
| Triphenylphosphine (PPh₃) | Standard ligand, but can be inhibitory. | Strong coordination can slow down catalyst turnover. |
| Triphenylarsine (AsPh₃) | Often provides higher efficiency than PPh₃. acs.org | Easier ligand dissociation facilitates the transmetalation step. acs.org |
| Trifurylphosphine (TFP) | Accelerates reactions, especially with difficult substrates. core.ac.uk | Softer, less basic ligand that promotes transmetalation. core.ac.uk |
| Bulky, electron-rich phosphines | Generally accelerate coupling. harvard.edu | Promotes oxidative addition and reductive elimination steps. |
The steric bulk and electronic properties of both the organostannane and the electrophilic coupling partner significantly influence the reaction outcome.
Steric Hindrance : Increased steric bulk on either coupling partner can dramatically slow down the reaction rate and, in some cases, cause the reaction to fail entirely. acs.org For instance, 1-substituted vinylstannanes are known to be poor substrates for the Stille reaction due to steric effects. harvard.edu Similarly, bulky electrophiles can hinder the initial oxidative addition step. libretexts.org
Electronic Effects : The electronic nature of the substrates also plays a crucial role. Electron-poor vinyl halides or enol triflates are recognized as challenging substrates that often require special conditions, such as the use of softer ligands or additives, to achieve successful coupling. core.ac.uk Conversely, electron-rich aryl halides can be slow to undergo oxidative addition. youtube.com For the organostannane, both electron-donating and electron-withdrawing groups on the vinyl moiety are generally favorable for transmetalation. libretexts.org However, coupling electron-rich halides with electron-poor stannanes can be particularly difficult. youtube.com
To overcome some of the limitations of the standard Stille reaction, particularly with sluggish or sterically hindered substrates, additives are often employed. Copper(I) salts, especially copper(I) iodide (CuI), are the most common and effective co-catalysts, capable of increasing reaction rates by a factor of over 1000. wikipedia.orgharvard.edu
The role of the copper co-catalyst is believed to be multifaceted:
Ligand Scavenging : In ethereal solvents, copper(I) may also facilitate the removal of a phosphine ligand from the palladium center, further activating the catalyst. wikipedia.orgharvard.edu
This co-catalytic effect has been shown to be highly effective in promoting the coupling of sterically hindered vinylstannanes under mild conditions, such as at atmospheric pressure of carbon monoxide in carbonylative Stille couplings. acs.org In some instances, copper can even be used as the primary catalyst in palladium-free Stille-type reactions, although this often requires higher temperatures or stoichiometric amounts of the copper reagent. nih.govresearchgate.net
| Additive | Effect on Reaction Rate | Proposed Role |
| Copper(I) Iodide (CuI) | Can increase the rate by >10³ fold. wikipedia.org | Forms an organocuprate intermediate that accelerates transmetalation. wikipedia.orgacs.org |
| Lithium Chloride (LiCl) | Powerful rate accelerant in some cases. wikipedia.org | Assists in the displacement of ligands from the palladium center. organic-chemistry.org |
| Fluoride Ion (e.g., from CsF) | Can accelerate transmetalation. harvard.edu | Forms a hypervalent tin species that is more reactive. harvard.edu |
Palladium-Catalyzed Stille Coupling Reactions[1],
Organometallic Transmetallation Reactions
Transmetallation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. In the context of this compound, this process is not limited to the Stille cycle. The tin-carbon bond can be cleaved by various other metal compounds to generate new organometallic reagents.
For example, organostannanes can react with organolithium reagents (like n-butyllithium) in a transmetallation reaction to produce new organolithium species. researchgate.net Similarly, transmetallation can occur with other transition metal halides or main group metal compounds. thieme-connect.delookchem.com The driving force for these reactions is often the formation of a more thermodynamically stable organometallic species or a stronger metal-ligand bond. This reactivity makes organostannanes versatile precursors for a range of other organometallic compounds, extending their utility beyond just cross-coupling reactions. researchgate.net
Tin-Lithium Exchange Reactions and Vinyl Anion Generation
The transmetallation reaction involving the exchange of a tin substituent with lithium, commonly referred to as a tin-lithium exchange, is a highly effective and widely utilized method for the generation of organolithium reagents. In the context of this compound, this reaction provides a clean and efficient route to generate a vinyl anion. The process involves the treatment of the vinylstannane with an organolithium reagent, typically n-butyllithium (n-BuLi).
The driving force for this equilibrium reaction is the formation of a more stable organolithium species. In the reaction between this compound and n-butyllithium, the vinyllithium (B1195746) is more stable than the alkyllithium, thus favoring the forward reaction. This exchange is characteristically rapid, even at significantly low temperatures, often being complete within minutes. A significant advantage of this method is the formation of a stable and non-reactive tetraorganotin byproduct, tetrabutyl(diphenyl)stannane, which does not interfere with subsequent reactions of the generated vinyllithium.
The general reaction can be represented as follows:
This method of vinyl anion generation is notable for its high yields and the mild conditions under which it can be performed, making it a valuable tool in organic synthesis.
Subsequent Reactivity of Generated Organolithium/Organocuprate Species
The vinyllithium generated from the tin-lithium exchange of this compound is a potent nucleophile and a versatile intermediate in organic synthesis. It readily participates in a variety of reactions with a wide range of electrophiles. For instance, it can react with carbonyl compounds such as aldehydes and ketones to form allylic alcohols, and with epoxides to yield homoallylic alcohols after ring-opening.
Furthermore, the generated vinyllithium can be converted into other synthetically useful organometallic reagents. A common transformation is the preparation of a vinylcuprate reagent through the reaction of the vinyllithium with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN).
The resulting organocuprate, often a Gilman reagent (Li[Cu(CH=CH₂)₂]), exhibits different reactivity compared to the parent vinyllithium. Organocuprates are softer nucleophiles and are particularly effective in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. They are also widely used in coupling reactions, including reactions with organic halides.
The table below summarizes some of the characteristic reactions of the organometallic species derived from this compound.
| Reagent | Electrophile | Product Type |
| Vinyllithium | Aldehyde/Ketone | Allylic Alcohol |
| Vinyllithium | Epoxide | Homoallylic Alcohol |
| Vinylcuprate | α,β-Unsaturated Ketone | 1,4-Adduct (β-Vinyl Ketone) |
| Vinylcuprate | Alkyl Halide | Vinylated Alkane |
Radical-Mediated Transformations Involving this compound
Organotin compounds, particularly those bearing vinyl groups, can participate in radical-mediated transformations. These reactions often proceed via a free-radical chain mechanism and are a cornerstone of modern synthetic chemistry.
Hydrogen Atom Transfer Processes (e.g., Analogy to Barton-McCombie Deoxygenation)
While this compound itself is not a direct hydrogen atom donor in the same way as an organotin hydride, its reactions can be understood by analogy to processes involving hydrogen atom transfer (HAT). A classic example of a radical reaction driven by an organotin hydride is the Barton-McCombie deoxygenation. msu.eduyoutube.comyoutube.com In this reaction, a tributyltin radical, generated from tributyltin hydride, initiates a chain reaction that ultimately results in the deoxygenation of an alcohol via a thiocarbonyl derivative. msu.eduyoutube.comyoutube.com
Mechanism of Radical Generation and Propagation from Organotin Hydrides
To understand the context of radical reactions involving organotin compounds, it is essential to examine the mechanism of radical generation and propagation, typically from organotin hydrides like tributyltin hydride. wikipedia.org These reactions are usually initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. wikipedia.org
The initiation consists of two steps:
Decomposition of the initiator: AIBN decomposes to form two cyanopropyl radicals and nitrogen gas.
Generation of the tin radical: The cyanopropyl radical abstracts a hydrogen atom from the organotin hydride to generate the reactive tributyltin radical (Bu₃Sn•). wikipedia.org
The propagation phase involves a chain reaction:
The tributyltin radical reacts with a substrate (e.g., an organic halide) to generate a new carbon-centered radical and tributyltin halide. wikipedia.org
This carbon-centered radical can then undergo various transformations, such as addition to a double bond, as would be the case in a reaction involving this compound.
The resulting radical can then abstract a hydrogen atom from another molecule of the organotin hydride to form the final product and regenerate the tributyltin radical, which continues the chain. wikipedia.org
Termination of the radical chain occurs when two radical species combine. cuny.edu
Electrophilic and Nucleophilic Reactivity at the Tin Center
The tin center in this compound, as in other tetraorganostannanes, is susceptible to both electrophilic and nucleophilic attack, leading to the cleavage of a carbon-tin bond.
Electrophilic cleavage is a common reaction for vinylstannanes. youtube.com Various electrophiles can react with the vinyl group, leading to the replacement of the diphenyl(butyl)stannyl group. For example, protodestannylation with acids results in the formation of an alkene with retention of the double bond's configuration. youtube.com Halogens, such as iodine, can also cleave the vinyl-tin bond to produce vinyl iodides. The reactivity of the vinylstannane towards electrophiles is influenced by the electronic nature of the substituents on the tin atom and the vinyl group. youtube.com
While direct nucleophilic attack on the tin atom of a neutral tetraorganostannane is less common, it can occur, particularly with strong nucleophiles or under conditions that favor the formation of a pentacoordinate tin intermediate. More typically, nucleophilic attack occurs at a carbon atom bearing the stannyl (B1234572) group, especially if that carbon is part of a strained ring or is activated by other functional groups. In the case of this compound, the primary sites for nucleophilic attack are the carbon atoms of the organic substituents.
Thermal and Photochemical Transformations
The thermal and photochemical behavior of this compound is governed by the relative strengths of its chemical bonds and its ability to absorb thermal or light energy.
Thermal Transformations:
Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. wikipedia.orgwikipedia.org For tetraorganostannanes, the thermal stability is influenced by the nature of the organic groups attached to the tin atom. The cleavage of a carbon-tin bond is a likely primary step in the thermal decomposition of this compound. This can lead to the formation of radical species, which can then undergo a variety of subsequent reactions, such as recombination, disproportionation, or reaction with other molecules. The specific products of thermolysis would depend on the decomposition temperature and the reaction conditions.
Photochemical Transformations:
Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. Organometallic compounds, including organotins, can be photoreactive. For this compound, UV irradiation could lead to the homolytic cleavage of a carbon-tin bond, generating radicals. The vinyl group also provides a chromophore that can absorb UV light, potentially leading to photoisomerization (cis-trans isomerization) if a substituted vinyl group were present, or participation in photochemical cycloaddition reactions. The specific photochemical transformations would be dependent on the wavelength of light used and the presence of other reactants or sensitizers. msu.edu
Applications of Butyl Ethenyl Diphenylstannane in Advanced Organic Synthesis
Stereoselective Introduction of Ethenyl Moieties in Complex Molecular Architectures
The stereoselective introduction of an ethenyl (vinyl) group is a crucial transformation in the synthesis of many natural products and complex organic molecules. While direct studies on Butyl(ethenyl)diphenylstannane are limited, the analogous compound, vinyltributylstannane, is widely employed in Stille cross-coupling reactions to achieve this transformation with high stereoselectivity. The geometry of the vinyl group in the stannane reagent is typically retained in the coupled product. This reaction involves the palladium-catalyzed coupling of the organostannane with an organic electrophile, such as a vinyl or aryl halide or triflate.
The general mechanism of the Stille reaction provides a framework for understanding how this compound would likely behave. The catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The stereochemical outcome is preserved during the transmetalation step.
Table 1: Representative Stille Coupling Reaction for Ethenyl Group Introduction
| Reactant 1 | Reactant 2 (Analogous) | Catalyst | Product | Stereochemistry |
| Aryl/Vinyl Halide (R-X) | Vinyltributylstannane | Pd(PPh₃)₄ | R-CH=CH₂ | Retention of vinyl geometry |
Synthetic Pathways to Functionalized Olefins and Dienes
This compound is a valuable building block for the synthesis of functionalized olefins and dienes. Through palladium-catalyzed cross-coupling reactions, the ethenyl group can be transferred to various organic substrates, leading to the formation of more complex unsaturated systems.
The synthesis of 1,3-dienes can be efficiently achieved by coupling a vinylstannane with a vinyl halide or triflate. The reaction conditions are generally mild, and the stereochemistry of both coupling partners is well-maintained in the final diene product. This methodology is particularly useful for the synthesis of conjugated dienes that are precursors to a wide range of organic transformations, including Diels-Alder reactions.
An example of a highly stereoselective synthesis of 1,3-dienes involves the reaction of enol triflates with vinyltributyltin, catalyzed by a palladium complex with triphenylarsine (B46628) as a ligand. This approach allows for the preparation of these systems at room temperature, which helps to prevent the isomerization of the resulting dienes.
Utilization in Annulation Reactions and Construction of Polycyclic Systems
The construction of polycyclic systems is a cornerstone of synthetic organic chemistry, with applications in the synthesis of natural products and materials. This compound can be employed in tandem reaction sequences that lead to the formation of cyclic and polycyclic structures.
One powerful strategy involves a tandem Stille coupling and Diels-Alder reaction. In this approach, an in-situ generated diene from the Stille coupling of a vinylstannane with a suitable vinyl halide undergoes an intramolecular or intermolecular Diels-Alder cycloaddition to form a cyclic system. This method has been successfully applied to the synthesis of pentacyclic steroids, demonstrating its utility in the rapid construction of complex molecular frameworks with high stereoselectivity.
For instance, the reaction of a steroidal vinyl iodide with vinyltributylstannane in the presence of a dienophile and a palladium catalyst can lead to the formation of novel pentacyclic steroids. The stereochemical outcome of the cycloaddition can be influenced by the choice of dienophile and reaction conditions.
Precursor for Advanced Polymeric Materials and Macromolecular Engineering
While specific studies on the use of this compound in polymerization are not extensively documented, the presence of a polymerizable vinyl group suggests its potential as a monomer or comonomer in the synthesis of organotin-containing polymers. Organotin polymers have been investigated for a variety of applications, including as biocides, stabilizers for PVC, and in materials with unique optical and electronic properties.
Chain Transfer Agent in Radical Polymerization
In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer. wikipedia.org This process involves the transfer of a reactive site from a growing polymer chain to the chain transfer agent, which then initiates a new polymer chain. wikipedia.org While organotin hydrides are known to participate in radical reactions, the use of vinylstannanes like this compound as chain transfer agents is not a well-established application. Generally, compounds with weak bonds, such as thiols, are more commonly employed for this purpose. wikipedia.org
Incorporation into Vinyl-Containing Polymers
This compound can potentially be incorporated into vinyl-containing polymers through copolymerization with other vinyl monomers, such as styrene or acrylates, via free radical polymerization. nih.gov The reactivity ratios of the organotin monomer with the comonomer would determine the composition of the resulting copolymer. nih.gov The incorporation of the tin-containing moiety into the polymer backbone can impart specific properties to the material. For example, organotin-containing copolymers have been explored for their biocidal and antifouling properties. nih.govnih.gov The synthesis of such copolymers is typically carried out in solution using a radical initiator. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of Butyl(ethenyl)diphenylstannane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Proton (¹H) NMR for Ligand Connectivity and Stereochemistry
Proton (¹H) NMR spectroscopy is instrumental in defining the connectivity of the butyl, ethenyl, and phenyl ligands attached to the central tin atom. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For this compound, the spectrum would be expected to show distinct signals for the protons of each organic substituent.
The protons of the phenyl groups typically appear in the aromatic region of the spectrum. The butyl group protons would present as a series of multiplets, with chemical shifts characteristic of their position relative to the tin atom. The ethenyl (vinyl) group protons would exhibit a complex splitting pattern due to both geminal and vicinal couplings, providing valuable information about the geometry of the double bond.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20-7.80 | m | - |
| Ethenyl-H | 5.50-6.50 | m | - |
| Butyl-CH₂-Sn | 0.90-1.10 | t | - |
| Butyl-CH₂ | 1.20-1.70 | m | - |
| Butyl-CH₃ | 0.80-0.95 | t | - |
| Note: This table is populated with hypothetical data for illustrative purposes, as specific experimental values for this compound are not readily available in the searched literature. |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the unambiguous identification of all carbon environments.
The spectrum would display signals for the ipso, ortho, meta, and para carbons of the two phenyl rings. The butyl group would show four distinct signals corresponding to its four carbon atoms. The two carbons of the ethenyl group would also be clearly distinguishable. The chemical shifts of the carbons directly bonded to the tin atom are particularly informative, as they are influenced by the electronegativity and coordination number of the tin center.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | 138-142 |
| Phenyl (ortho, meta, para-C) | 125-137 |
| Ethenyl (=CH₂) | 120-130 |
| Ethenyl (=CH-Sn) | 135-145 |
| Butyl (α-CH₂) | 10-15 |
| Butyl (β, γ-CH₂) | 25-35 |
| Butyl (δ-CH₃) | 13-15 |
| Note: This table is populated with hypothetical data for illustrative purposes, as specific experimental values for this compound are not readily available in the searched literature. |
Tin-119 (¹¹⁹Sn) NMR for Direct Characterization of the Organotin Center
Tin-119 (¹¹⁹Sn) NMR spectroscopy is a highly specific technique that directly probes the central tin atom in organotin compounds. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is extremely sensitive to the nature and number of the organic substituents, as well as the coordination number of the tin atom. researchgate.netresearchgate.net This makes it an invaluable tool for characterizing the immediate environment of the organotin center. huji.ac.il
For a tetra-coordinated compound like this compound, the ¹¹⁹Sn chemical shift would be expected to fall within a characteristic range for tetraorganostannanes. The precise value would be influenced by the electronic effects of the butyl, ethenyl, and phenyl groups.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment
In cases of spectral overlap or complex splitting patterns in one-dimensional NMR spectra, multi-dimensional NMR techniques are employed for a definitive structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbon atoms, confirming the connectivity within the butyl and ethenyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the organic ligands and the central tin atom, as it can show correlations between the protons of the organic groups and the carbons of adjacent ligands through the tin center.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This allows for the confident confirmation of the molecular formula, C₁₈H₂₂Sn.
The analysis of the fragmentation pattern in the mass spectrum provides further structural information. The cleavage of the tin-carbon bonds is a common fragmentation pathway for organotin compounds. The observation of fragment ions corresponding to the loss of butyl, ethenyl, or phenyl radicals from the molecular ion would provide strong evidence for the proposed structure.
X-ray Diffraction for Solid-State Structure and Coordination Geometry Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. For an organotin compound such as this compound, this technique would reveal precise details about the coordination geometry around the central tin (Sn) atom, as well as intermolecular interactions that govern the crystal packing.
In the absence of a published crystal structure specifically for this compound, its solid-state geometry can be inferred from known structures of related tetraorganotin compounds. Typically, tetravalent tin atoms adopt a tetrahedral coordination geometry when bonded to four organic substituents. The structure of this compound would feature the tin atom at the center of a distorted tetrahedron. The four vertices would be occupied by the carbon atoms of the two phenyl rings, the butyl group, and the ethenyl (vinyl) group.
Key structural parameters that would be determined from an X-ray diffraction study include:
Bond Lengths: The Sn-C bond lengths are expected to be in the typical range for tetraorganostannanes, generally around 2.12–2.15 Å mdpi.com.
Bond Angles: The C-Sn-C bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the different steric bulk of the phenyl, butyl, and ethenyl substituents mdpi.com. For instance, the angle between the two bulky phenyl groups might be larger than the angle between a phenyl and a smaller ethenyl group.
Intermolecular forces, such as van der Waals interactions, would be responsible for the packing of the molecules in the crystal lattice. The arrangement and stability of the crystal structure are influenced by these non-covalent interactions nih.govresearchgate.net.
Table 1: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Geometry | Rationale |
| Coordination Number | 4 | Four organic groups bonded to the tin atom. |
| Coordination Geometry | Distorted Tetrahedron | Typical for R₄Sn compounds researchgate.netnahrainuniv.edu.iq. |
| Sn-C (phenyl) Bond Length | ~2.12 - 2.15 Å | Based on analogous diphenyltin(IV) complexes mdpi.com. |
| Sn-C (butyl) Bond Length | ~2.14 Å | Typical for alkyl-tin bonds. |
| Sn-C (ethenyl) Bond Length | ~2.13 Å | Typical for vinyl-tin bonds. |
| C-Sn-C Bond Angles | ~100° - 115° | Deviation from 109.5° due to steric differences mdpi.com. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights (in research context)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. These methods measure the vibrational energies of molecular bonds. While IR spectroscopy detects changes in the dipole moment, Raman spectroscopy detects changes in polarizability, making them complementary techniques mt.comtriprinceton.org.
For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its different structural components: the phenyl rings, the butyl chain, the ethenyl group, and the tin-carbon bonds.
Phenyl Groups: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region.
Butyl Group: Aliphatic C-H stretching vibrations from the butyl chain are expected in the 2850-2960 cm⁻¹ range.
Ethenyl Group: The C=C stretch of the vinyl group is a key marker, usually found around 1600-1630 cm⁻¹ mdpi.com. The vinylic C-H stretch occurs at a higher frequency than the aromatic C-H stretch.
Tin-Carbon Bonds: The vibrations associated with the tin-carbon bonds (Sn-C) are found in the far-infrared region, typically between 500 and 600 cm⁻¹ mdpi.comsemanticscholar.org. The asymmetric and symmetric stretches can provide information about the geometry around the tin atom.
Raman spectroscopy is often particularly useful for observing the symmetric vibrations of non-polar bonds, such as the C=C bond in the ethenyl group and the Sn-C bonds, which may show strong signals researchgate.netunl.pt.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| Phenyl (Ar) | C-H stretch | 3050 - 3100 | IR, Raman |
| Phenyl (Ar) | C=C stretch | 1580 - 1600, 1470-1490 | IR, Raman |
| Butyl (-C₄H₉) | C-H stretch | 2850 - 2960 | IR, Raman |
| Ethenyl (-CH=CH₂) | =C-H stretch | 3010 - 3095 | IR, Raman |
| Ethenyl (-CH=CH₂) | C=C stretch | 1600 - 1630 | IR, Raman (strong) |
| Tin-Carbon | Sn-C stretch | 510 - 540 | IR, Raman (strong) mdpi.comsemanticscholar.org |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Effects
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of absorption are characteristic of the molecule's electronic structure.
In this compound, the primary chromophores responsible for UV absorption are the two phenyl rings and the ethenyl group. These groups contain π-electrons that can undergo π → π* electronic transitions upon absorption of UV radiation researchgate.net.
Phenyl Groups: The phenyl rings exhibit strong absorption bands in the UV region. A primary band, associated with the π → π* transition of the aromatic system, is expected around 220 nm. A weaker, fine-structured secondary band may appear around 260-270 nm mdpi.com.
Ethenyl Group: The isolated ethenyl group also undergoes a π → π* transition, typically absorbing in the far UV region.
Conjugation Effects: While there is no direct conjugation between the phenyl rings and the ethenyl group through the insulating tin atom, electronic interactions can still occur. The presence of multiple chromophores attached to the tin center can influence the energy of the electronic transitions, potentially causing slight shifts in the absorption maxima compared to simple benzene or ethene molecules. Organotin compounds containing aromatic moieties are known to be effective UV absorbers semanticscholar.org.
The UV-Vis spectrum is a valuable tool for confirming the presence of these unsaturated groups and for studying electronic interactions within the molecule.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |
| Phenyl Ring | π → π | ~220 nm |
| Phenyl Ring | π → π (secondary) | ~260 - 270 nm |
| Ethenyl Group | π → π* | < 200 nm |
Theoretical and Computational Studies of Butyl Ethenyl Diphenylstannane Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure Analysisyoutube.comnih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. For organotin compounds, DFT calculations, often using functionals like B3LYP, are instrumental in understanding their geometry, stability, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Butyl(ethenyl)diphenylstannane, the geometry around the central tin atom is expected to be a distorted tetrahedron.
The conformational flexibility would primarily arise from the rotation around the Sn-C(butyl) and Sn-C(phenyl) bonds. The butyl group can adopt various conformations (e.g., anti, gauche), and the phenyl rings can rotate relative to the Sn-C bond axis. A thorough conformational analysis would involve systematically exploring these rotational degrees of freedom to identify the global minimum energy structure and other low-energy conformers.
Based on studies of analogous organotin compounds, the key geometric parameters of interest would be the bond lengths and angles involving the tin atom.
Table 1: Predicted Key Geometric Parameters for this compound Based on Analogous Compounds
| Parameter | Predicted Value Range | Description |
|---|---|---|
| Sn-C (butyl) | ~2.15 - 2.18 Å | Bond length between tin and the butyl group carbon. |
| Sn-C (phenyl) | ~2.14 - 2.16 Å | Bond length between tin and a phenyl group carbon. |
| Sn-C (ethenyl) | ~2.12 - 2.15 Å | Bond length between tin and the vinyl group carbon. |
| C=C (ethenyl) | ~1.34 - 1.36 Å | Double bond length within the vinyl group. |
This data is extrapolated from typical values for tetraorganostannanes in computational studies.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the ethenyl (vinyl) group's C=C pi-bond and the Sn-C sigma bonds, which are the most nucleophilic sites. The LUMO would likely be distributed among the antibonding orbitals of the phenyl rings and the Sn-C bonds.
The HOMO-LUMO gap is a key parameter for predicting the reactivity of vinylstannanes in reactions like the Stille cross-coupling, where the vinyl group is transferred.
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.5 eV | A smaller gap suggests higher reactivity, particularly for electrophilic attack at the vinyl group. |
| Chemical Hardness (η) | ~ 2.0 to 2.75 eV | Measures resistance to change in electron distribution. |
These values are typical ranges observed for related organotin compounds in DFT studies. The exact values depend on the specific DFT functional and basis set used.
Charge Distribution and Bonding Analysis (e.g., NBO Analysis)
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. It also provides a robust method for calculating the distribution of electronic charge on each atom (natural atomic charges).
In this compound, NBO analysis would quantify the polarity of the Sn-C bonds. Due to the higher electronegativity of carbon compared to tin, the carbon atoms bonded to tin will carry a partial negative charge, while the tin atom will be electropositive. This charge distribution is fundamental to the compound's reactivity, particularly the nucleophilic character of the organic groups. NBO analysis also reveals hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital, which contribute to the molecule's stability.
Table 3: Predicted Natural Atomic Charges for Key Atoms in this compound
| Atom | Predicted Natural Charge (e) | Implication |
|---|---|---|
| Sn (Tin) | +0.5 to +0.8 | Highly electropositive center, susceptible to coordination by nucleophiles. |
| C (α-vinyl) | -0.4 to -0.6 | Significant negative charge, indicating a nucleophilic site for reactions. |
| C (β-vinyl) | -0.1 to -0.3 | Less negative than the alpha-carbon but still part of the nucleophilic pi-system. |
| C (ipso-phenyl) | -0.3 to -0.5 | Negatively charged, reflecting the polarity of the Sn-C bond. |
This data is estimated based on NBO analyses of similar butyltin and phenyltin compounds.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. For this compound, the most significant reaction is the palladium-catalyzed Stille cross-coupling, where the ethenyl group is transferred to an organic electrophile.
Transition State Characterization and Activation Energy Calculations
A transition state (TS) is the highest energy point along a reaction coordinate, representing the "peak" of the energy barrier that must be overcome for reactants to become products. Locating the TS structure and calculating its energy relative to the reactants gives the activation energy (Ea), a key determinant of the reaction rate.
In the Stille reaction involving a vinylstannane, the key step is transmetalation, where the vinyl group is transferred from tin to the palladium catalyst. Computational studies have explored this step in detail for model systems. The calculations typically involve finding the geometry of the transition state for the transfer of the vinyl group and confirming it is a true first-order saddle point by frequency analysis (which should yield exactly one imaginary frequency).
DFT calculations on model Stille reactions suggest that the transmetalation step proceeds through a cyclic transition state, which accounts for the retention of configuration often observed at the vinyl group. The activation energy for this step is influenced by the ligands on the palladium catalyst and the organic groups on the tin atom.
Table 4: Predicted Activation Energy for the Transmetalation Step in a Stille Coupling
| Reaction Step | Analogue System | Predicted Activation Energy (Ea) |
|---|
This is a typical range for the rate-determining transmetalation step in Stille couplings, as determined by DFT calculations on model systems. researchgate.net
Solvent Effects and Implicit Solvation Models
Reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for this by using solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate the bulk effect of a solvent. youtube.com In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.
For reactions like the Stille coupling, the polarity of the solvent can influence the stability of charged or polar intermediates and transition states. rsc.org For example, a polar solvent would be expected to stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating a PCM can quantify these effects by comparing the calculated activation energies in the gas phase versus in different solvents. This allows for a more realistic modeling of experimental conditions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
An MD simulation of this compound would typically involve defining a force field, which consists of a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This force field would account for bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals forces and electrostatic interactions).
Hypothetical Application to this compound:
A molecular dynamics study of this compound could be designed to investigate several aspects of its dynamic behavior:
Conformational Analysis: The butyl and phenyl groups attached to the tin atom can rotate, leading to various conformations of the molecule. MD simulations could explore the potential energy surface of these rotations, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.
Solvation Effects: The behavior of this compound in a solvent is critical for its reactivity in solution-phase reactions. MD simulations can explicitly model the interactions between the organostannane and solvent molecules, providing insights into the structure of the solvation shell and the energetics of solvation.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can be used to study these interactions, including the preferred modes of packing in a liquid or amorphous solid state. This can be particularly relevant for understanding its bulk properties and behavior at interfaces.
Reactant Dynamics: To study a chemical reaction, MD simulations can be employed to model the approach of a reactant to the this compound molecule. This can reveal the preferred pathways of approach and the role of molecular dynamics in overcoming the activation energy barrier of the reaction.
The following table outlines the key components of a hypothetical MD simulation setup for this compound.
| Simulation Parameter | Description | Hypothetical Value/Choice |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | General Amber Force Field (GAFF) or a custom-parameterized force field for organotin compounds. |
| Solvent Model | The representation of the solvent in the simulation box. | Explicit solvent model like TIP3P for water, or a generic solvent model for organic solvents. |
| Ensemble | The statistical mechanical ensemble that the simulation samples. | NVT (canonical ensemble) or NPT (isothermal-isobaric ensemble). |
| Simulation Time | The total time duration of the simulation. | Nanoseconds to microseconds, depending on the process being studied. |
| Time Step | The interval between successive evaluations of the forces and positions. | 1-2 femtoseconds. |
By analyzing the trajectories generated from such simulations, various properties like radial distribution functions, diffusion coefficients, and conformational dynamics can be calculated, offering a microscopic view of the behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While QSAR studies are more commonly applied to predict the biological activity and toxicity of organotin compounds, the same principles can be adapted to study their chemical reactivity. nih.govnih.gov Currently, there are no specific QSAR studies in the available literature that focus on the reactivity of this compound.
A QSAR study on the reactivity of a series of organostannanes, including this compound, would involve several key steps:
Data Set Selection: A dataset of structurally related organotin compounds with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) for a specific reaction would be required.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Quantum chemical descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment, which are particularly relevant for chemical reactivity.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the observed reactivity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.
Hypothetical QSAR Model for Organostannane Reactivity:
A hypothetical QSAR model for the reactivity of a series of tetra-substituted stannanes in a specific reaction might take the following form:
Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2, ... are coefficients determined from the regression analysis.
The following table presents a hypothetical set of descriptors that could be relevant for a QSAR study on the reactivity of organostannanes.
| Descriptor Type | Specific Descriptor Example | Potential Influence on Reactivity |
| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Higher HOMO energy can indicate greater nucleophilicity. |
| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Lower LUMO energy can indicate greater electrophilicity. | |
| Mulliken charge on the tin atom | A more positive charge could enhance susceptibility to nucleophilic attack. | |
| Steric | Molar Refractivity | Related to the volume and polarizability of the molecule, affecting steric hindrance. |
| Verloop Sterimol parameters | Quantify the steric bulk of substituents around the tin center. | |
| Topological | Wiener Index | A measure of the branching of the alkyl/aryl groups. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Can influence the solubility and transport of the reactant to the reaction site in biphasic systems. |
By developing and validating such a QSAR model, it would be possible to predict the reactivity of new, untested organostannane compounds, thereby guiding the design of new reagents with desired reactivity profiles. However, it is important to reiterate that such a study has not been specifically reported for this compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of organostannanes often involves Grignard reagents or organolithium compounds, which, while effective, can have limitations regarding functional group tolerance and atom economy. wikipedia.org The future of synthesizing Butyl(ethenyl)diphenylstannane and related compounds will likely pivot towards more sustainable and atom-economic methods.
A significant area of development is the refinement of hydrostannylation reactions. This method, which involves the addition of a tin hydride across an unsaturated bond, is highly atom-economical. wikipedia.org Research is focusing on the development of new catalyst systems that offer improved regio- and stereoselectivity under milder conditions. For instance, the use of earth-abundant metal catalysts or even catalyst-free conditions is a growing trend. organic-chemistry.org The development of recyclable catalysts, such as polymer-supported or nanoparticle-based systems, will also be crucial in minimizing the environmental impact of organotin synthesis. longdom.orgoiccpress.com
Furthermore, strategies that minimize waste, such as one-pot reactions where the in-situ generated vinylstannane is used directly in a subsequent reaction, will become increasingly important. This approach avoids the isolation and purification of the potentially toxic organotin intermediate.
Table 1: Comparison of Synthetic Routes for Vinylstannanes
| Method | Description | Advantages | Future Research Focus |
| Grignard/Organolithium | Reaction of a vinyl Grignard or organolithium reagent with a tin halide. wikipedia.org | Well-established, versatile. | Improving functional group tolerance, reducing stoichiometric metal waste. |
| Hydrostannylation | Catalytic addition of a tin hydride across an alkyne. wikipedia.orgorganic-chemistry.org | High atom economy, potential for high selectivity. | Development of green and recyclable catalysts, milder reaction conditions. |
| In-situ Generation | Formation of the vinylstannane in the same pot as its subsequent reaction. | Avoids isolation of the organotin compound, reduces handling of toxic reagents. | Broadening the scope of compatible subsequent reactions. |
Exploration of New Catalytic Applications Beyond Traditional Cross-Coupling
While the Stille cross-coupling reaction is a cornerstone of synthetic chemistry and a primary application for vinylstannanes, future research will undoubtedly seek to expand the catalytic utility of this compound. wikipedia.orgorganic-chemistry.org The unique electronic and steric properties imparted by the butyl, ethenyl, and diphenyl groups on the tin center could be harnessed for novel transformations.
One promising avenue is the use of organotin compounds in polymerization catalysis . lupinepublishers.comafirm-group.com Organotin compounds are known to act as catalysts in the formation of polyurethanes and for the vulcanization of silicones. lupinepublishers.comafirm-group.comlupinepublishers.com The specific structure of this compound could offer unique selectivities or activities in these processes.
Another area of exploration is in cycloaddition reactions . fiveable.mewikipedia.orglibretexts.org The vinyl group in this compound is a potential dienophile or dipolarophile, and its reactivity could be modulated by the tin center. This could open up new pathways for the synthesis of complex cyclic and heterocyclic systems. Research into novel, non-palladium-catalyzed reactions where the organostannane itself plays a more active catalytic role is also an emerging field.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. unchainedlabs.com The integration of the synthesis and application of this compound into these modern platforms represents a major future trend.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of organostannanes and their subsequent use in reactions like the Stille coupling are well-suited for flow chemistry, which can minimize exposure to toxic tin compounds and allow for the safe handling of potentially hazardous reagents.
Automated synthesis platforms , often coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. nih.govsigmaaldrich.comnih.gov By systematically varying catalysts, ligands, solvents, and other reaction parameters, these platforms can rapidly identify optimal conditions for the synthesis and application of this compound. This data-driven approach will be instrumental in uncovering novel reactivity and expanding the synthetic utility of this compound. nih.govyoutube.com
Advanced Materials Science Applications Based on Unique Structural Features
The incorporation of heavy elements like tin into polymeric and molecular materials can impart unique and desirable electronic and optical properties. This compound, with its combination of a polymerizable vinyl group and phenyl substituents, is a promising building block for advanced materials.
A key area of future research will be the synthesis of organotin-containing polymers . The vinyl group can be polymerized to create polymers with a polystannane backbone or as pendant groups on an organic polymer chain. These materials could find applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the potential for high refractive indices and unique charge transport properties. unam.mxnih.govmdpi.commdpi.com
Furthermore, organotin compounds can serve as precursors for the synthesis of tin-based semiconducting materials , such as tin dioxide (SnO2), which is used in transparent conductive coatings. lupinepublishers.comlupinepublishers.comrjpbcs.com The specific structure of this compound could be tailored to control the properties of the resulting inorganic material. The use of organotin compounds as stabilizers for polymers like poly(vinyl chloride) (PVC) is a well-established application, and novel organostannanes are continuously being explored for improved performance and lower toxicity. lupinepublishers.comuthm.edu.my
Table 2: Potential Materials Science Applications of this compound
| Application Area | Description | Potential Advantages |
| Optoelectronics | Incorporation into conjugated polymers for OLEDs and OPVs. unam.mxnih.govmdpi.commdpi.com | High refractive index, tunable electronic properties, improved charge transport. |
| Semiconducting Materials | Precursor for the synthesis of tin-based inorganic semiconductors. lupinepublishers.comlupinepublishers.comrjpbcs.com | Control over material morphology and properties through molecular design. |
| Polymer Stabilization | Additive to prevent the degradation of polymers like PVC. lupinepublishers.comuthm.edu.my | Potential for enhanced stability and reduced environmental impact compared to traditional stabilizers. |
Synergistic Experimental and Computational Research Approaches
The advancement of our understanding and application of this compound will be significantly enhanced by a close collaboration between experimental and computational chemistry. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and designing new molecules with desired properties. uobabylon.edu.iqresearchgate.net
Future research will increasingly rely on this synergy. For example, DFT calculations can be used to:
Model reaction pathways for the synthesis of this compound, helping to identify the most energetically favorable routes and design more efficient catalysts.
Investigate the mechanism of its catalytic activity , providing insights into the role of the tin center and the various ligands in influencing the outcome of a reaction.
Predict the electronic and optical properties of polymers and materials derived from this compound, guiding the design of new materials for specific applications.
By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the pace of discovery and innovation in the field of organotin chemistry. This integrated approach will be essential for fully realizing the potential of this compound in both synthesis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
